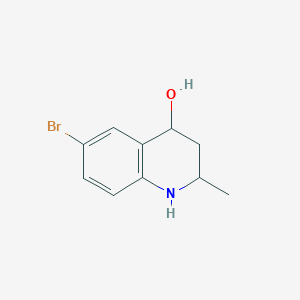
N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as MPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in inflammatory and cancerous processes. N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of HDAC, a protein involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has also been found to exhibit low toxicity in animal models. However, N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has several limitations as a research tool. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide exhibits low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One potential direction is the further investigation of its anti-inflammatory and anti-cancer properties. Another potential direction is the study of its potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide and to develop more effective methods for synthesizing and working with this compound.
Conclusion:
In conclusion, N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. While N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has several advantages as a research tool, it also has several limitations, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of 4-piperidone hydrochloride with methyl pyridine-3-carboxylate in the presence of sodium hydride and dimethylformamide. This reaction results in the formation of N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide as a yellow crystalline powder.
Applications De Recherche Scientifique
N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(5-Methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(5-methyl-6-oxo-1H-pyridin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-13(19)18-6-4-11(5-7-18)15(21)17-12-8-10(2)14(20)16-9-12/h3,8-9,11H,1,4-7H2,2H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIZYCBMKOJOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acryloyl-N-(5-methyl-6-oxo-1,6-dihydropyridin-3-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(5-Methylthiophen-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B2908955.png)

![1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2908957.png)
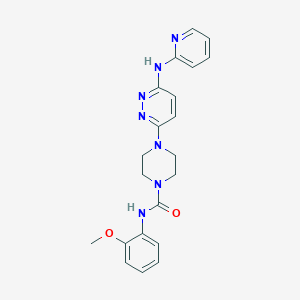
![Methyl 4-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate](/img/structure/B2908962.png)
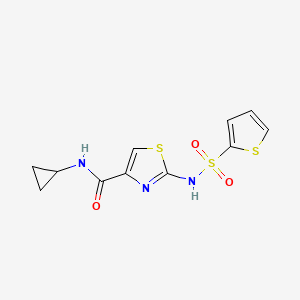

![(2-Methoxypyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2908965.png)
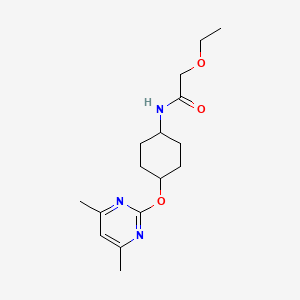
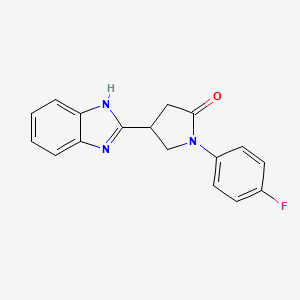
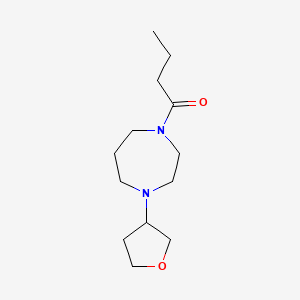
![3-amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2908971.png)
